molecular formula C11H18N4 B1602524 (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine CAS No. 953748-71-5

(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B1602524
CAS No.: 953748-71-5
M. Wt: 206.29 g/mol
InChI Key: LUCQKISFLSLQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, including derivatives similar to (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine, have been synthesized and screened for anticonvulsant activity. These compounds exhibit significant seizure protection in various models and have been identified as potent compounds with protective indices greater than 10, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

2. Dopamine Receptor Partial Agonists

Research on 1,4-disubstituted aromatic piperazines, which include structures analogous to this compound, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors and have shown potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).

3. In Situ Template Generation in Synthesis

The in situ reactions of methanol-aqueous solutions with organic cyclic aliphatic and aromatic amines, including compounds similar to this compound, have been studied for the synthesis of organically templated zinc phosphites/phosphates. This research demonstrates a unique approach to methylation transformations from methanol molecules, contributing to the field of organic synthesis (Wang et al., 2013).

4. Photocytotoxicity in Cancer Research

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, related to this compound, have been synthesized and shown to exhibit unprecedented photocytotoxicity in red light to various cell lines. These compounds are ingested in the nucleus of cells, interacting with DNA and generating reactive oxygen species, indicating their potential in cancer treatment (Basu et al., 2014).

5. Histamine H4 Receptor Ligands

Studies on a series of 2-aminopyrimidines, including compounds structurally related to this compound, as ligands of the histamine H4 receptor, have shown the potential of these compounds in anti-inflammatory and antinociceptive applications. This research supports the development of H4 receptor antagonists for treating pain and inflammation (Altenbach et al., 2008).

6. Asymmetric Synthesis

Asymmetric synthesis using compounds like (-)-2-cyano-6-phenyloxazolopiperidine and derivatives, related to this compound, has been explored for the synthesis of a series of 2-(1-aminoalkyl) piperidines. This research contributes to the field of asymmetric synthesis, a crucial aspect of pharmaceutical chemistry (Froelich et al., 1996).

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .

Biochemical Analysis

Biochemical Properties

(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, particularly the platelet-derived growth factor receptor (PDGFR) tyrosine kinase . This interaction can inhibit the activity of PDGFR, which is crucial in regulating cell growth and division. Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby influencing various cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDGFR, this compound can alter cell proliferation and differentiation . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of PDGFR, inhibiting its kinase activity and preventing downstream signaling . This inhibition can lead to reduced phosphorylation of target proteins, ultimately affecting various cellular processes. Additionally, this compound may modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under normal storage conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by inhibiting PDGFR and modulating cell signaling pathways . At higher doses, it may cause toxic or adverse effects, such as cellular toxicity and organ damage. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Studying these transport and distribution mechanisms can provide insights into the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes. Investigating the subcellular localization of this compound can provide valuable information for optimizing its therapeutic applications.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCQKISFLSLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588418
Record name 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953748-71-5
Record name 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.